molecular formula C10H15ClN4 B2996451 3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride CAS No. 1439898-00-6

3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride

Cat. No. B2996451
CAS RN: 1439898-00-6
M. Wt: 226.71
InChI Key: BZIPJTXZZNJNQB-UHFFFAOYSA-N
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Description

“3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine dihydrochloride” is a chemical compound with the CAS Number: 2287341-41-5 . It is a powder in physical form .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular weight of this compound is 267.2 . For a detailed description of the electronic structure of similar compounds, natural bond orbitals calculations can be carried out using the NBO program as implemented in the GAUSSIAN 16W package at the B3LYP/6-311G (2p,2d) level of theory .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve aromatic nucleophilic substitution . In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

3-PTM has been studied for its potential applications in scientific research. It has been shown to possess antifungal and antibacterial properties, and has been used to study the role of triazolopyridines in the inhibition of fungal and bacterial growth. Additionally, 3-PTM has been used to study the effects of triazolopyridines on enzyme activity and protein-protein interactions. It has also been used to study the effects of triazolopyridines on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 3-PTM in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be prepared in a laboratory setting. Additionally, it is a small molecule, which makes it easy to handle and store. Furthermore, it is relatively stable and can be stored for extended periods of time.
However, there are also some limitations to using 3-PTM in laboratory experiments. First, it is not easily soluble in aqueous solutions, which can limit its use in certain applications. Additionally, it is not very water soluble, which can limit its use in certain biological applications.

Future Directions

The potential applications of 3-PTM are still being explored. Future research could focus on the development of new synthesis methods, as well as the optimization of existing methods. Additionally, future research could focus on the development of new applications for 3-PTM, such as its use in drug delivery systems or its use in the development of new antibacterial and antifungal agents. Additionally, research could focus on the development of new ways to study the effects of triazolopyridines on gene expression and protein-protein interactions. Finally, research could focus on the development of new ways to study the biochemical and physiological effects of 3-PTM.

Synthesis Methods

3-PTM can be synthesized using a variety of methods. The most common method involves the reaction of a propan-2-yl halide with a triazolopyridine in the presence of a base. This reaction yields a tertiary amine, which is then reacted with hydrochloric acid to form the hydrochloride salt of 3-PTM. This synthesis method is relatively simple and can be performed in a laboratory setting.

properties

IUPAC Name

(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.ClH/c1-7(2)10-13-12-9-4-3-8(5-11)6-14(9)10;/h3-4,6-7H,5,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIPJTXZZNJNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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